molecular formula C9H15ClO B1419765 2-Chloro-1-cycloheptylethanone CAS No. 54147-46-5

2-Chloro-1-cycloheptylethanone

Cat. No.: B1419765
CAS No.: 54147-46-5
M. Wt: 174.67 g/mol
InChI Key: XKUSPIWAGLYBNJ-UHFFFAOYSA-N
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Description

2-Chloro-1-cycloheptylethanone is an organic compound with the molecular formula C9H15ClO and a molecular mass of 174.67 g/mol It is characterized by a cycloheptane ring substituted with a chloroethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cycloheptylethanone typically involves the chlorination of cycloheptanone derivatives. One common method includes the reaction of cycloheptanone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced chlorination techniques and catalysts to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-cycloheptylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, controlled temperatures.

Major Products:

    Substitution: Amino or thio derivatives of cycloheptylethanone.

    Reduction: Cycloheptylethanol derivatives.

    Oxidation: Cycloheptanone carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-cycloheptylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cycloheptylethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules and pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-cycloheptylethanone is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts

Properties

IUPAC Name

2-chloro-1-cycloheptylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUSPIWAGLYBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664087
Record name 2-Chloro-1-cycloheptylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54147-46-5
Record name 2-Chloro-1-cycloheptylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54147-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-cycloheptylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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